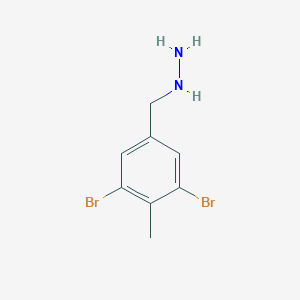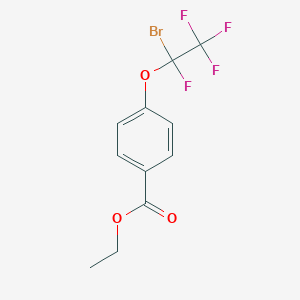
Ethyl 4-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzoate is an organobromine compound that has garnered attention in various fields of research and industry due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzoate typically involves the reaction of ethyl 4-hydroxybenzoate with 1-bromo-1,2,2,2-tetrafluoroethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product. The reaction can be summarized as follows:
C6H4(OH)CO2C2H5+BrCF2CHF2→C6H4(OCF2CHF2)CO2C2H5+KBr
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of ethyl 4-(1,2,2,2-tetrafluoroethoxy)benzyl alcohol.
Hydrolysis: Formation of 4-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzoic acid.
Applications De Recherche Scientifique
Ethyl 4-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism of action of Ethyl 4-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzoate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atom serves as a leaving group, allowing the compound to react with various nucleophiles. This reactivity is exploited in the synthesis of derivatives with specific biological or chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-bromobenzoate: Similar structure but lacks the tetrafluoroethoxy group, resulting in different reactivity and applications.
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene: Similar structure but lacks the ester group, affecting its solubility and reactivity.
Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate: Positional isomer with different physical and chemical properties.
Uniqueness
Ethyl 4-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzoate is unique due to the presence of both the ester and tetrafluoroethoxy groups, which confer distinct reactivity and properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H9BrF4O3 |
|---|---|
Poids moléculaire |
345.08 g/mol |
Nom IUPAC |
ethyl 4-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzoate |
InChI |
InChI=1S/C11H9BrF4O3/c1-2-18-9(17)7-3-5-8(6-4-7)19-10(12,13)11(14,15)16/h3-6H,2H2,1H3 |
Clé InChI |
XXKOWUJKTKQDSF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)OC(C(F)(F)F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12824438.png)

![2-Amino-5-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B12824448.png)
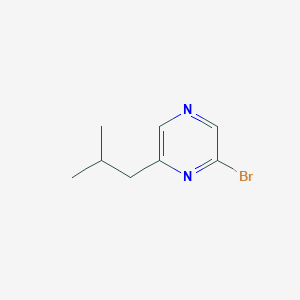
![5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B12824459.png)

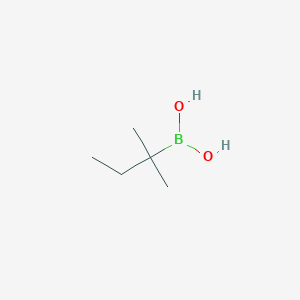
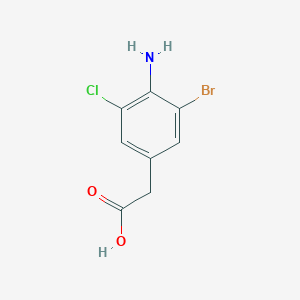
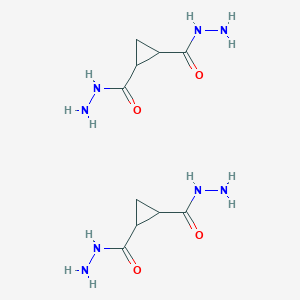
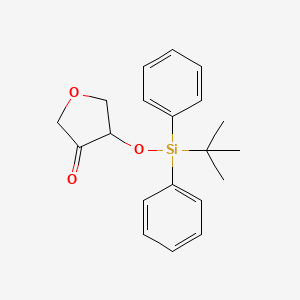
![3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B12824490.png)
![4,7-Dichloro-[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide](/img/structure/B12824497.png)
![(S)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12824502.png)
